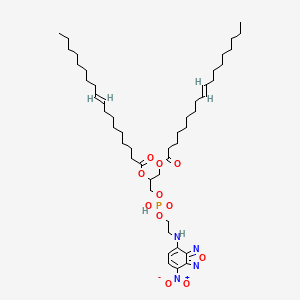

N-Nbd-dope

Description

Properties

CAS No. |

91632-07-4 |

|---|---|

Molecular Formula |

C47H79N4O11P |

Molecular Weight |

907.1 g/mol |

IUPAC Name |

[3-[hydroxy-[2-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]ethoxy]phosphoryl]oxy-2-[(E)-octadec-9-enoyl]oxypropyl] (E)-octadec-9-enoate |

InChI |

InChI=1S/C47H79N4O11P/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-44(52)58-39-41(61-45(53)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2)40-60-63(56,57)59-38-37-48-42-35-36-43(51(54)55)47-46(42)49-62-50-47/h17-20,35-36,41,48H,3-16,21-34,37-40H2,1-2H3,(H,56,57)/b19-17+,20-18+ |

InChI Key |

RKWFXILULDJZBB-XPWSMXQVSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC |

Isomeric SMILES |

CCCCCCCC/C=C/CCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCC/C=C/CCCCCCCC |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC1=CC=C(C2=NON=C12)[N+](=O)[O-])OC(=O)CCCCCCCC=CCCCCCCCC |

Synonyms |

N-(7-nitro-2,1,3-benzoxadiazol-4-yl)dioleoylphosphatidylethanolamine N-NBD-DOPE |

Origin of Product |

United States |

Scientific Research Applications

Membrane Biology

Fluorescent Probes in Lipid Membranes

N-Nbd-Dope serves as a valuable tool for studying lipid membranes due to its fluorescent properties. It can be incorporated into lipid bilayers, allowing researchers to monitor membrane dynamics and interactions. Studies have shown that this compound can be used to assess lipid transfer between membranes, providing insights into membrane fluidity and organization .

Intermembrane Transfer Assays

In experiments assessing the intermembrane transfer of lipids, this compound has been utilized as a negative control due to its slow transfer rates compared to other fluorescent lipid probes. The fluorescence of this compound is quenched in certain conditions, allowing for the measurement of lipid dynamics in a controlled manner .

Cellular Imaging

Visualization of Cellular Processes

this compound is frequently employed in cellular imaging applications to visualize lipid distribution and dynamics within live cells. Its fluorescent properties enable real-time observation of cellular processes such as endocytosis and exocytosis. For instance, studies have demonstrated the use of this compound in tracking the incorporation of lipids into cellular membranes during these processes .

Targeting Specific Organelles

Researchers have developed probes based on this compound that target specific organelles within cells. For example, modifications to the this compound structure allow for enhanced specificity towards lysosomes or endoplasmic reticulum, facilitating studies on organelle function and pathology .

Biosensing Applications

Sensing Small Molecules and Proteins

this compound derivatives have been designed as biosensors for detecting small molecules and proteins. These probes leverage the unique reactivity of the NBD group with biological nucleophiles, enabling site-specific labeling of proteins and detection of enzyme activities. This application is particularly relevant in studying disease mechanisms where small molecule signaling plays a crucial role .

Fluorogenic Enzyme Assays

The transformation of non-fluorescent this compound derivatives into fluorescent forms upon reaction with specific analytes has been explored for developing fluorogenic enzyme assays. This approach allows for sensitive detection of enzyme activity in biological samples, contributing to diagnostic applications .

Case Studies

Comparison with Similar Compounds

Regulatory and Industrial Relevance

While this compound itself is a research tool, its applications inform the development of non-biological complex drugs (NBCDs) like liposomal therapeutics. Regulatory guidelines for NBCDs emphasize rigorous characterization of lipid composition and kinetics, akin to biosimilars . For example, the FDA’s guidance on nanomaterial-based drugs underscores the need for advanced analytical methods to assess lipid dynamics—a parameter directly studied using this compound .

Q & A

Q. Methodological Example :

| Parameter | Condition 1 | Condition 2 | Optimal Condition |

|---|---|---|---|

| Temperature (°C) | 25 | 40 | 25 |

| Solvent (DMF:H2O) | 3:1 | 1:1 | 3:1 |

| Yield (%) | 68 ± 5 | 52 ± 8 | 68 ± 5 |

Table 1: Comparative synthesis yields under varying conditions.

What strategies are effective for resolving contradictions in pharmacokinetic data for this compound across preclinical studies?

Advanced Research Focus

Contradictions may arise from:

- Biological variability : Species-specific metabolic pathways or dosing regimens.

- Analytical limitations : Differences in detection thresholds (e.g., LC-MS vs. ELISA).

Q. Steps for Resolution :

Replicate studies under standardized conditions .

Meta-analysis of raw datasets to identify confounding variables (e.g., diet, co-administered drugs) .

Cross-validate results using orthogonal assays (e.g., isotopic labeling for metabolite tracking) .

Case Study :

A 2023 study found discrepancies in this compound bioavailability between rodent models (15% vs. 32% absorption). Reanalysis revealed differences in gut microbiota composition as a key factor .

How should researchers integrate qualitative and quantitative data to evaluate this compound’s mechanism of action?

Q. Advanced Research Focus

Q. Integration Framework :

Triangulation : Compare molecular docking simulations (quantitative) with cellular localization imaging (qualitative) .

Iterative analysis : Refine hypotheses using mixed-methods approaches (e.g., CRISPR screens followed by ethnographic interviews in model systems) .

What ethical considerations are critical when designing human trials involving this compound?

Q. Basic Research Focus

- Informed consent : Clearly communicate risks, such as phototoxicity observed in vitro .

- Participant selection : Exclude individuals with pre-existing conditions (e.g., hepatic impairment) that may exacerbate adverse effects .

- Data transparency : Share raw datasets in public repositories to enable independent verification .

How can researchers address inconsistencies in this compound’s reported stability under varying storage conditions?

Advanced Research Focus

Contradiction Analysis :

| Study | Storage Condition | Degradation (%) | Proposed Cause |

|---|---|---|---|

| A | -20°C, dark | 5% over 6 mo | Oxidation |

| B | 4°C, ambient light | 22% over 6 mo | Photodegradation |

Table 2: Stability discrepancies and hypothesized mechanisms.

Q. Resolution Steps :

Conduct accelerated stability studies with controlled variables (light, humidity) .

Use spectroscopic profiling (e.g., FTIR) to identify degradation byproducts .

What criteria should guide the selection of in vitro vs. in vivo models for studying this compound’s neuropharmacological effects?

Q. Basic Research Focus

- In vitro : Ideal for high-throughput screening of receptor affinity (e.g., GPCR assays) .

- In vivo : Required for assessing blood-brain barrier penetration and behavioral outcomes .

Q. Decision Matrix :

| Objective | Model Type | Key Metric |

|---|---|---|

| Target identification | In vitro | Ki values (nM) |

| Toxicity screening | In vivo | LD50, histopathology |

How can researchers ensure compliance with chemical safety protocols when handling this compound in laboratory settings?

Q. Basic Research Focus

- Material Safety Data Sheets (MSDS) : Verify toxicity data (e.g., LD50 = 320 mg/kg in rats) .

- Engineering controls : Use fume hoods for powder handling and UV-shielded containers to prevent photodegradation .

What statistical methods are recommended for analyzing dose-dependent responses in this compound studies?

Q. Advanced Research Focus

- Non-linear regression : Fit sigmoidal curves to calculate EC50 values .

- ANOVA with post-hoc tests : Compare outcomes across multiple dosing cohorts (e.g., 10 mg/kg vs. 50 mg/kg) .

Q. Example Output :

| Dose (mg/kg) | Response (%) | p-value vs. Control |

|---|---|---|

| 10 | 25 ± 4 | 0.03 |

| 50 | 68 ± 7 | <0.001 |

How should conflicting interpretations of this compound’s role in lipid metabolism be reconciled?

Q. Advanced Research Focus

- Contradiction source : Variability in assay endpoints (e.g., β-oxidation rates vs. triglyceride accumulation) .

- Resolution : Establish a unified endpoint (e.g., ATP production) and conduct multi-center validation .

What guidelines govern the citation of unpublished or preliminary data on this compound in grant proposals?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.